Lipophilicity vs. Edaravone
The target compound exhibits a computed LogP value of 0.86 (ALogP) [1], placing it in a moderate lipophilicity range distinct from the clinically used pyrazolone edaravone, which shows LogP values ranging from 0.44 (ACD/LogP) to 1.80 (computed LogP) [2]. This ~0.4–0.9 log unit difference reflects the impact of the carboxylic acid moiety on reducing lipophilicity relative to the methyl-substituted pyrazolone core of edaravone [1].
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.86 (computed ALogP) [1] |
| Comparator Or Baseline | Edaravone (CAS 89-25-8) LogP = 1.12 (ALogP) [2]; also reported as 0.44 (ACD/LogP) |
| Quantified Difference | Target LogP is 0.26–0.42 units lower than edaravone's ALogP, indicating reduced lipophilicity due to the carboxylic acid substituent. |
| Conditions | Computational prediction (ALogP/ACD/LogP algorithms) |
Why This Matters
Lower lipophilicity directly impacts aqueous solubility, membrane permeability, and chromatographic retention time, which are critical parameters for selecting an appropriate building block in medicinal chemistry optimization or analytical method development.
- [1] Chem960. 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylic acid (CAS 49597-17-3). LogP 0.8638. View Source
- [2] Bio-Delta. Edaravone (CAS 89-25-8). ALogP 1.123. View Source
